

Application of Dideschloro Florfenicol-d3 in Aquaculture Residue Testing

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Compound of Interest

Compound Name: *Dideschloro Florfenicol-d3*

Cat. No.: *B15599470*

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Introduction

Florfenicol is a broad-spectrum synthetic antibiotic extensively used in aquaculture to prevent and treat bacterial diseases.^{[1][2]} Its use, however, necessitates rigorous monitoring of residues in aquaculture products to ensure consumer safety and comply with regulatory limits. The primary metabolite of florfenicol is florfenicol amine (FFA), and regulatory methods often require the determination of the total florfenicol residue, measured as the sum of florfenicol and its metabolites converted to florfenicol amine.^{[3][4]} Stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification in complex matrices like fish tissue by correcting for matrix effects and variations during sample preparation and analysis.^{[1][5]} This document provides detailed application notes and protocols for the use of **Dideschloro Florfenicol-d3** (commonly referred to in literature as Florfenicol-d3 or its metabolite equivalent, Florfenicol amine-d3) as an internal standard in the LC-MS/MS analysis of florfenicol residues in aquaculture.

Analytical Principle

The analytical method involves the extraction of florfenicol and its metabolites from the tissue matrix. A crucial step is the acid hydrolysis of the sample, which converts florfenicol and its various metabolites into a single, stable marker residue, florfenicol amine (FFA).^{[2][3]} A known amount of the isotopically labeled internal standard, Florfenicol amine-d3 (FFA-d3), is added at the beginning of the sample preparation process. This internal standard mimics the chemical behavior of the analyte (FFA) throughout the extraction, cleanup, and analysis, but is distinguishable by its higher mass. Quantification is performed using liquid chromatography-

tandem mass spectrometry (LC-MS/MS) by comparing the response of the native analyte to that of the internal standard.[\[1\]](#)[\[3\]](#)

Quantitative Data Summary

The use of deuterated internal standards like Florfenicol-d3 or FFA-d3 provides high accuracy and precision in the quantification of florfenicol residues. The following tables summarize typical validation parameters for LC-MS/MS methods.

Table 1: Method Validation Parameters for Florfenicol and Florfenicol Amine Analysis using a Deuterated Internal Standard

Parameter	Florfenicol	Florfenicol Amine	Reference
Linearity (R^2)	>0.99	>0.99	[1] [6]
Accuracy (Bias %)	Within $\pm 15\%$	Within $\pm 15\%$	[1]
Precision (CV%)	<15%	<15%	[1]
Recovery	76.12–109.57%	64.26–116.51%	[7] [8]
Limit of Detection (LOD)	0.01 $\mu\text{g}/\text{kg}$	0.005–3.1 $\mu\text{g}/\text{kg}$	[7] [8] [9]
Limit of Quantification (LOQ)	0.1 $\mu\text{g}/\text{kg}$	0.02–10.4 $\mu\text{g}/\text{kg}$	[7] [8]

Table 2: LC-MS/MS Parameters for Florfenicol Amine (FFA) and Florfenicol Amine-d3 (FFA-d3)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)	Reference
FFA	248.0	130.1	40	21	[1] [4]
248.0	91.0	-	-	-	[4]
FFA-d3	251.0	132.0	-	-	[4]

Note: The product ion used for quantification is in bold.

Experimental Protocols

Preparation of Standards and Reagents

- Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of florfenicol amine (FFA) and 1 mg of Florfenicol amine-d3 (FFA-d3) in 10 mL of methanol, respectively. Store at -20°C in the dark.[1]
- Working Standard Solutions: Prepare serial dilutions of the stock solutions in acetonitrile or an appropriate buffer to create calibration standards and quality control (QC) samples at desired concentrations.[1]
- Reagents: All solvents (e.g., methanol, acetonitrile, ethyl acetate) should be of LC-MS grade. Other reagents include hydrochloric acid (HCl), sodium hydroxide (NaOH), and ultrapure water.

Sample Preparation: Extraction and Hydrolysis

This protocol is a general guideline and may require optimization based on the specific matrix and laboratory instrumentation.

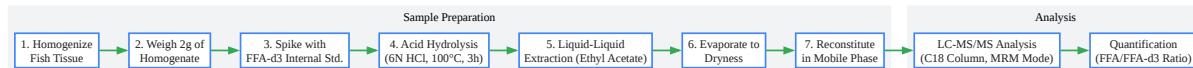
- Homogenization: Homogenize a representative sample of the fish tissue (muscle and skin) until a uniform consistency is achieved.
- Weighing and Spiking: Accurately weigh 2 ± 0.2 g of the homogenized tissue into a 50 mL polypropylene centrifuge tube.[2]
- Internal Standard Addition: Spike the sample with a known amount of FFA-d3 working solution.
- Acid Hydrolysis: Add 8 mL of 6N HCl to the tube. Vortex for 1 minute to mix thoroughly.[2]
- Heating: Place the capped tubes in a shaking water bath at 100°C for 3 hours to facilitate the conversion of florfenicol and its metabolites to florfenicol amine.[2]
- Cooling and Neutralization: Allow the samples to cool to room temperature. Carefully neutralize the mixture by adding 30% (w/w) NaOH until the pH is greater than 12.

- Liquid-Liquid Extraction (LLE):
 - Add 10 mL of ethyl acetate to the tube.
 - Vortex vigorously for 2 minutes and then centrifuge.
 - Transfer the upper organic layer (ethyl acetate) to a clean tube.
 - Repeat the extraction step twice more, combining the organic extracts.
- Evaporation: Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-45°C.
- Reconstitution: Reconstitute the dry residue in a suitable volume (e.g., 1 mL) of the initial mobile phase or a specific sample buffer. Vortex and filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

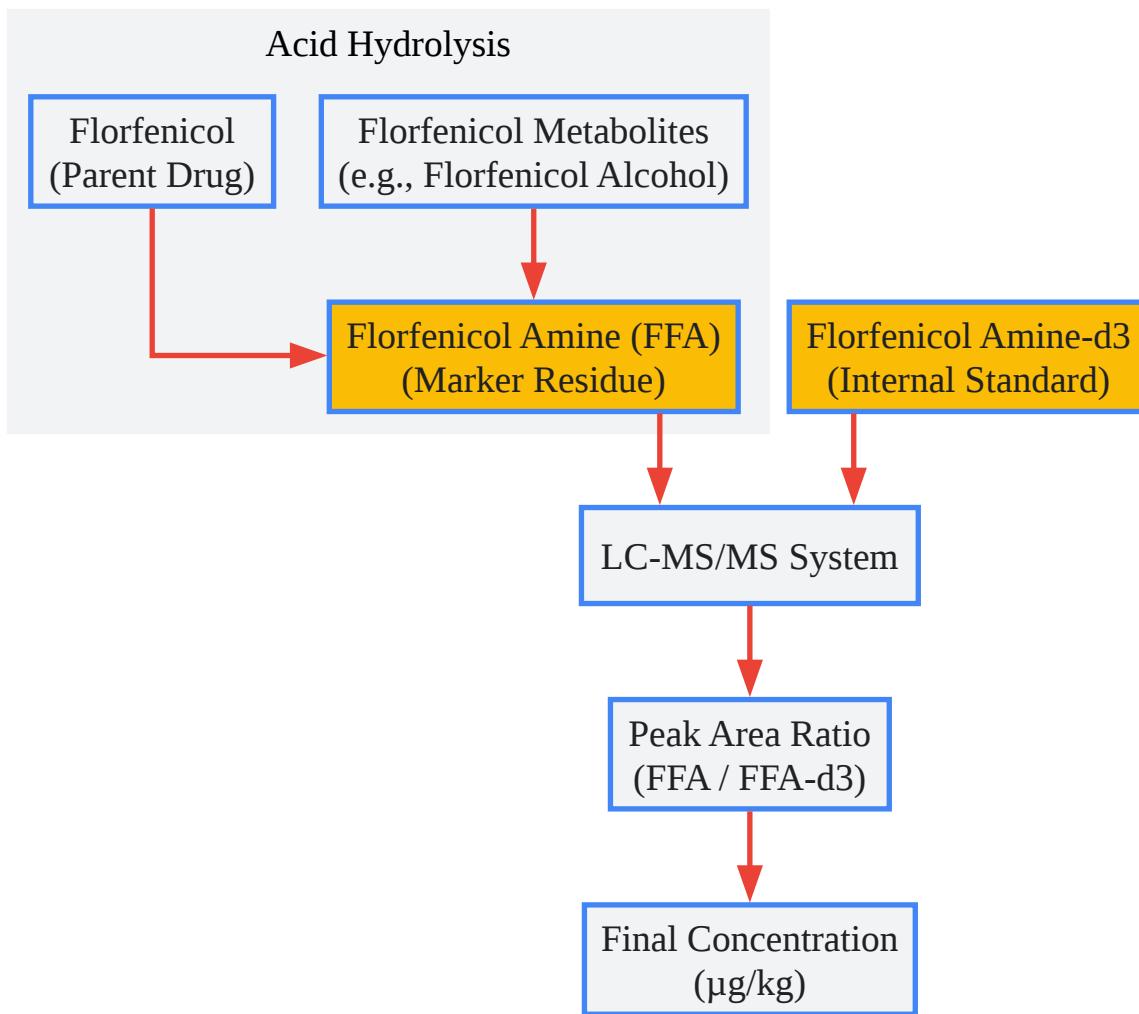
- Chromatographic Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm) is commonly used.[1][4]
- Mobile Phase: A gradient elution is typically employed using a mixture of ultrapure water with a modifier (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with the same modifier as mobile phase B.[4]
- Flow Rate: A typical flow rate is 0.3 - 0.4 mL/min.[1][4]
- Injection Volume: 5-10 µL.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode for FFA and FFA-d3.[4]
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1][4] The MRM transitions listed in Table 2 should be monitored.

Visualizations



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Caption: Workflow for the analysis of total florfenicol residues in aquaculture samples.



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Caption: Rationale for using FFA-d3 as an internal standard in total florfenicol residue analysis.

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